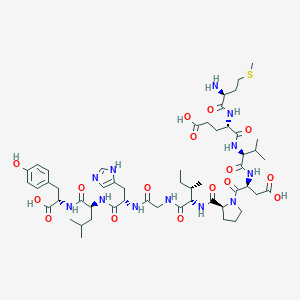![molecular formula C9H9N3O2 B170497 Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 115932-00-8](/img/structure/B170497.png)
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Descripción general
Descripción
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has been the subject of various studies . It is a derivative of pyrazolo[1,5-a]pyrimidine, a purine analogue . This compound has been used in the synthesis of a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives .
Synthesis Analysis
The synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis
The molecular structure of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . This core is a fused ring system that includes a pyrazole ring and a pyrimidine ring . The compound also contains an ethyl ester group attached to the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate are primarily cross-coupling reactions . These reactions involve the coupling of the compound with various terminal alkynes, leading to the formation of a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives .Aplicaciones Científicas De Investigación
Synthesis of Difunctionalized Derivatives
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a precursor for the synthesis of novel disubstituted derivatives. These derivatives are prepared via sequential site-selective cross-coupling reactions, which include Sonogashira-type coupling and subsequent introduction of various groups like alkynyl, aryl, or arylamine . This process enhances the chemical diversity and potential utility of the pyrazolo[1,5-a]pyrimidine scaffold.
Antitumor Scaffold
The compound’s derivatives have shown significant potential as an antitumor scaffold. They are part of a family of N-heterocyclic compounds that have been recognized for their impact in medicinal chemistry. Researchers have developed various synthesis pathways for these derivatives, which have shown anticancer potential and enzymatic inhibitory activity . This opens up possibilities for the design of new drugs with the pyrazolo[1,5-a]pyrimidine core.
Enzymatic Inhibitory Activity
Pyrazolo[1,5-a]pyrimidine derivatives exhibit enzymatic inhibitory properties. This makes them valuable in the study of enzyme-related diseases and the development of enzyme inhibitors as therapeutic agents. The structural diversity obtained through functionalization allows for the exploration of various biological pathways .
Organic Synthesis
In organic synthesis, the compound is used for the preparation and post-functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This contributes to the creation of a wide array of structurally diverse molecules, which can be used in the development of new synthetic routes and applications .
Photophysical Properties
The derivatives of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate are known for their significant photophysical properties. These properties include high quantum yields in different solvents and excellent photostability, making them attractive for material science applications, particularly in the development of fluorescent materials .
Biomarker for Cancer Cells
The compound has been utilized in the identification of lipid droplets in cancer cells. Its photophysical properties combined with biological activities allow it to be used as a biomarker for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating the versatility of this core in biological applications .
Safety and Hazards
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is associated with certain hazards. It has been classified as causing skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The promising results obtained from the synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold . Future research could focus on exploring the biological activities of these compounds and their potential applications in various fields.
Propiedades
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMAMNBFHPIPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427354 | |
| Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
CAS RN |
115932-00-8 | |
| Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the regioselectivity of the Sonogashira coupling reaction on the 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold important for synthesizing diverse derivatives?
A1: The 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold possesses two possible sites (C2 and C6) for the Sonogashira coupling reaction. Achieving selective coupling at a specific site is crucial for introducing different substituents sequentially. The research demonstrates that by carefully adjusting reaction conditions, the Sonogashira coupling with terminal alkynes preferentially occurs at the C6 position. [] This selectivity allows for the subsequent introduction of various groups (alkynyl, aryl, or arylamine) at the C2 position via other cross-coupling reactions, ultimately enabling the synthesis of a diverse library of disubstituted pyrazolo[1,5-a]pyrimidine derivatives.
Q2: How do computational studies contribute to understanding the regioselectivity observed in the Sonogashira coupling reactions on the pyrazolo[1,5-a]pyrimidine scaffold?
A2: The research utilizes computational studies to provide insights into the observed regioselectivity. [] While the specific details of the computations are not outlined in the abstract, it's plausible that the study investigated the relative energies of the transition states involved in the coupling reaction at the C2 and C6 positions. By comparing these energies, the researchers could explain why the reaction preferentially occurs at the C6 position, providing a theoretical basis for the experimental observations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)






